N-(But-3-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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Overview
Description
(but-3-yn-1-yl)bis(trimethylsilyl)amine is an organosilicon compound characterized by the presence of a but-3-yn-1-yl group attached to a bis(trimethylsilyl)amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-1-yl)bis(trimethylsilyl)amine typically involves the reaction of but-3-yn-1-ylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
But-3-yn-1-ylamine+2(Trimethylsilyl chloride)→(but-3-yn-1-yl)bis(trimethylsilyl)amine+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of (but-3-yn-1-yl)bis(trimethylsilyl)amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(but-3-yn-1-yl)bis(trimethylsilyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The but-3-yn-1-yl group can undergo oxidation to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form saturated or partially saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
(but-3-yn-1-yl)bis(trimethylsilyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential use in the modification of biomolecules and as a reagent in bioconjugation reactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (but-3-yn-1-yl)bis(trimethylsilyl)amine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, while the but-3-yn-1-yl group offers a reactive site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- (prop-2-yn-1-yl)bis(trimethylsilyl)amine
- (allyl)bis(trimethylsilyl)amine
- (methyl)bis(trimethylsilyl)amine
Uniqueness
(but-3-yn-1-yl)bis(trimethylsilyl)amine is unique due to the presence of the but-3-yn-1-yl group, which provides additional reactivity compared to similar compounds with shorter or less reactive alkyl groups. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
CAS No. |
88211-47-6 |
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Molecular Formula |
C10H23NSi2 |
Molecular Weight |
213.47 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)but-3-yn-1-amine |
InChI |
InChI=1S/C10H23NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h1H,9-10H2,2-7H3 |
InChI Key |
YQYNGNVWGZURGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCC#C)[Si](C)(C)C |
Origin of Product |
United States |
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